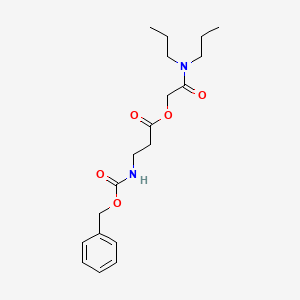

2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate

Übersicht

Beschreibung

2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dipropylamino group, an oxoethyl group, and a benzyloxycarbonyl-protected amino group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. The dipropylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxoethyl group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate

- (3R)-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-phenylbutane-1-diazonium

Uniqueness

Compared to similar compounds, 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate is unique due to its combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for diverse biological activities .

Biologische Aktivität

2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate, also known by its CAS number 1366067-80-2, is a complex organic compound that has gained interest in various scientific fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H28N2O5 and a molecular weight of approximately 364.45 g/mol. Its structure incorporates a dipropylamino group, an oxoethyl group, and a benzyloxycarbonyl-protected amino group, which contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The dipropylamino group may facilitate hydrogen bonding and electrostatic interactions, while the oxoethyl group can function as either a nucleophile or electrophile in biochemical reactions. These interactions can lead to modulation of enzyme activities and influence various biological pathways.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects on mammalian cells. In particular, studies have shown that modifications in the structure can enhance the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to reduced cell proliferation, making such compounds potential candidates for cancer treatment .

Enzyme Inhibition

The compound may also demonstrate inhibitory activity against specific enzymes. For instance, structure-activity relationship (SAR) studies have identified derivatives that protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction. These derivatives exhibited potent activity with EC50 values as low as , highlighting their potential therapeutic applications in diabetes management .

Study on Antiproliferative Activity

In a comparative study involving various benzopsoralens, it was found that those with specific functional groups exhibited marked antiproliferative effects when tested on mammalian cell lines. The results suggested that structural modifications could enhance biological activity, providing insights into the design of new therapeutic agents .

β-cell Protection Against ER Stress

A recent investigation focused on the protective effects of modified compounds on pancreatic β-cells under ER stress conditions. The study revealed that certain analogs derived from similar scaffolds as this compound showed significant protective effects with improved solubility and potency compared to earlier compounds .

Synthetic Chemistry

The compound serves as an important intermediate in synthetic chemistry, facilitating the development of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it a valuable reagent in organic synthesis.

Biochemical Assays

Due to its unique structural features, this compound is utilized in biochemical assays to study enzyme mechanisms and interactions within cellular pathways.

Eigenschaften

IUPAC Name |

[2-(dipropylamino)-2-oxoethyl] 3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-3-12-21(13-4-2)17(22)15-25-18(23)10-11-20-19(24)26-14-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAVOXVXSHHUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)COC(=O)CCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.